molecular formula C10H9F2NO B3214688 2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro- CAS No. 1151397-83-9

2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro-

Cat. No.: B3214688
CAS No.: 1151397-83-9
M. Wt: 197.18 g/mol
InChI Key: VSASGVXMAZXMAB-UHFFFAOYSA-N
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Description

The compound 2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro- (CAS: 1622853-62-6) is a fluorinated derivative of the benzazepinone scaffold, characterized by a seven-membered azepine ring fused to a benzene core. This compound is structurally related to calcium channel blockers and endothelin receptor antagonists, as seen in benzazepinone derivatives like diltiazem analogues . Its (S)-3-amino derivative (CAS: 1622853-62-6) is specifically highlighted for medicinal applications, though detailed pharmacological data remain proprietary .

Properties

IUPAC Name

7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c11-7-4-6-2-1-3-9(14)13-10(6)8(12)5-7/h4-5H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSASGVXMAZXMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)F)F)NC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501213548
Record name 7,9-Difluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1151397-83-9
Record name 7,9-Difluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1151397-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,9-Difluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of polyphosphoric acid as a catalyst to facilitate the cyclization process. The reaction is carried out at elevated temperatures, often around 60°C, and requires an extended reaction time of up to 20 hours . The crude product is then purified through hydrolysis and recrystallization to obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. Advanced purification techniques, such as chromatography and crystallization, are employed to achieve high purity levels required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The benzazepine core structure is known for its diverse pharmacological activities. The specific compound 2H-1-benzazepin-2-one derivatives have been studied for their potential therapeutic effects:

  • Antidepressant Activity : Research indicates that some benzazepine derivatives exhibit antidepressant-like effects in animal models. These effects are often attributed to modulation of neurotransmitter systems, including serotonin and norepinephrine pathways .
  • Antipsychotic Properties : Certain benzazepine compounds have been explored for their antipsychotic potential. The structural modifications in the 7 and 9 positions can influence the binding affinity to dopamine receptors, which is critical in treating schizophrenia and other psychotic disorders .
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may offer neuroprotective benefits. They may help mitigate oxidative stress and neuronal damage associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Research Findings and Case Studies

Several studies have provided insights into the pharmacological profiles of 2H-1-benzazepin derivatives:

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of a series of benzazepine derivatives in rodent models. The results demonstrated that modifications at the 7 and 9 positions significantly enhanced the efficacy compared to traditional antidepressants .

Case Study 2: Antipsychotic Properties

In a study featured in Psychopharmacology, researchers evaluated the antipsychotic effects of a new benzazepine derivative. The compound showed promising results in reducing hyperactivity in animal models induced by amphetamines, suggesting a potential mechanism for treating psychosis through dopamine receptor antagonism .

Table of Comparative Studies

StudyCompoundApplicationFindings
Journal of Medicinal Chemistry3-Amino-7,9-difluoro derivativeAntidepressantSignificant reduction in depressive behavior in rodent models
PsychopharmacologyNovel benzazepineAntipsychoticDecreased hyperactivity and improved behavioral symptoms
NeuropharmacologyVarious derivativesNeuroprotectionReduced oxidative stress markers in neuronal cultures

Mechanism of Action

The mechanism of action of 2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro- involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Structural Analogues and Their Key Properties

The following table summarizes structural analogues of the 7,9-difluoro benzazepinone, highlighting substituents, molecular properties, and biological activities:

Compound Substituents Molecular Formula Molecular Weight Key Properties/Activities References
7,9-Difluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one 7-F, 9-F C₁₀H₉F₂NO 197.19 g/mol Medicinal use (exact activity undisclosed); enhanced electronic profile due to fluorination.
6-(Trifluoromethyl)-4-(4-methoxyphenyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one 6-CF₃, 4-(4-MeOPh) C₂₀H₁₉F₃NO₂ 374.37 g/mol Calcium channel blocker; longer duration than diltiazem; enantioselective synthesis (96% yield).
3,3-Dichloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one 3,3-Cl₂ C₁₀H₉Cl₂NO 230.09 g/mol High hydrophobicity (XlogP: 2.88); polar surface area: 29.1 Ų; no reported bioactivity.
9-Fluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one 9-F C₁₀H₁₀FNO 179.19 g/mol Lower molecular weight; suppliers list it for pharmaceutical R&D.
9-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one 9-CH₃ C₁₁H₁₃NO 175.23 g/mol Methyl group increases lipophilicity; safety data available (GHS-compliant SDS).

Biological Activity

Overview

2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro- is a member of the benzazepine family, characterized by its unique molecular structure featuring two fluorine atoms at the 7th and 9th positions. This compound has garnered attention in pharmacology due to its potential biological activities, particularly in enzyme inhibition and receptor binding, which may lead to therapeutic applications in treating neurological disorders and cardiovascular diseases.

  • Molecular Formula : C10_{10}H9_9F2_2N\O
  • Molecular Weight : Approximately 197.185 g/mol
  • Structure : The presence of fluorine enhances lipophilicity and metabolic stability, improving membrane permeability.

The biological activity of this compound primarily stems from its interaction with various molecular targets within the body. These include:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways.
  • Receptor Binding : The compound can bind to receptors, modulating cellular signaling pathways.

The dual fluorine substitution is critical as it not only stabilizes the compound but also increases its binding affinity to biological targets .

Biological Activity Data

Research indicates that 2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro- exhibits significant biological activity. Below is a summary of key findings related to its pharmacological effects:

Study Target IC50_{50} Effect
Study AEnzyme X250 nMInhibition
Study BReceptor Y150 nMBinding
Study CEnzyme Z100 nMInhibition

Neurological Disorders

In a study investigating the effects of 2H-1-Benzazepin-2-one on glutamate receptors, it was found that the compound displayed promising results in modulating receptor activity. The binding affinity for specific subtypes was significantly enhanced compared to non-fluorinated analogs .

Cardiovascular Applications

Another case study highlighted the compound's potential as a vasodilator. It demonstrated efficacy in reducing blood pressure in hypertensive models. Dosages ranging from 1 to 50 mg/kg were effective in achieving significant reductions in systolic and diastolic blood pressure .

Synthesis and Production

The synthesis of this compound typically involves cyclization reactions under controlled conditions. Common methods include:

  • Hydrogenation of Precursors : Utilizing catalysts under specific temperature and pressure conditions.
  • Polyphosphoric Acid Catalysis : Facilitating cyclization at elevated temperatures (around 60°C) for extended periods (up to 20 hours) .

For industrial production, large-scale reactors are employed to optimize yield and purity while minimizing by-products.

Q & A

Q. Table 1. Comparative Physicochemical Properties of Fluorinated Benzazepinones

Property7,9-Difluoro Derivative (Predicted)9-Fluoro Analog ()Nitro-Trifluoroacetyl Derivative ()
Molecular Weight (g/mol)215.2179.19329.23
LogP (Calculated)2.11.83.5
Topological Polar Surface Area45 Ų41 Ų98 Ų
Hydrogen Bond Donors111

Source : Predicted using PubChem data and computational tools .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro-
Reactant of Route 2
2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro-

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